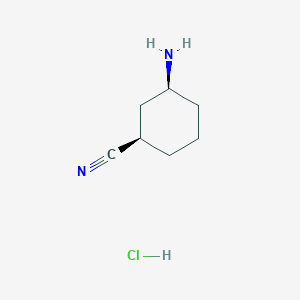
Ethyl 3-amino-3-cyclohexylbutanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-3-cyclohexylbutanoate consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C12H23NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h10-11H,2-9,13H2,1H3 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.32 g/mol . It is a white crystalline powder. It is soluble in ethanol, methanol, and chloroform, but insoluble in water.Scientific Research Applications
Synthesis and Psychotropic Activity : Ethyl 3-amino-3-cyclohexylbutanoate was used in the synthesis of 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one, a compound with potential psychotropic activity. The process involved reactions with Grignard reagents and cyclization to form related derivatives (Grigoryan et al., 2011).
Alkylation of β-Aminobutanoates : Research on β-aminobutanoates, closely related to this compound, demonstrates methods for enantiomerically pure derivatives, which are important in the synthesis of biologically active compounds (Seebach & Estermann, 1987).
Chemical and Enzymatic Synthesis : this compound plays a role in the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a chiral synthon for drugs like atorvastatin. This research emphasizes various synthesis routes, including chemical and enzymatic approaches (You, Liu, & Zheng, 2013).
Pyrolysis Kinetics : This compound has been studied in pyrolysis reactions, providing insights into reaction kinetics and the formation of various by-products, which is crucial in chemical engineering and materials science (Dominguez et al., 1996).
Ring Opening and Oximation Processes : Research has explored the tandem ring opening and oximation of derivatives of this compound, leading to the formation of complex organic compounds with potential pharmaceutical applications (Saravanan, Babu, & Muthusubramanian, 2007).
Antineoplastic Properties : Studies on the antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones, synthesized from this compound, explore its potential in cancer treatment (Markosyan et al., 2014).
Peptidyl Synthesis : The compound has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor (Angelastro et al., 1992).
Hydrogenation Reactions : Research on the hydrogenation of this compound and its Schiff base has provided insights into selective reduction and ring formation, which is significant in organic synthesis (Zhu et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-amino-3-cyclohexylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h10H,3-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKHYVVOGIYWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)


